An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and critical role in the development of targeted therapeutics. Emphasis is placed on the practical application of this compound, underpinned by detailed experimental protocols and an exploration of its utility in structure-activity relationship (SAR) studies. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable insights.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure, which can be considered a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities and electronic properties. The pyridine nitrogen introduces a hydrogen bond acceptor site, enhancing solubility and modulating the electronic nature of the ring system compared to its indole counterpart.
The introduction of a trifluoromethyl group at the 5-position further enhances the therapeutic potential of the 7-azaindole core. The -CF3 group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic, metabolically stable, and can act as a hydrogen bond acceptor, often leading to improved binding affinity and pharmacokinetic profiles of drug candidates.
The subsequent iodination at the 3-position to yield 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine transforms this scaffold into a versatile intermediate. The iodine atom serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for the introduction of diverse substituents. This strategic functionalization is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide will focus specifically on the synthesis, properties, and applications of this key iodinated intermediate, providing the necessary technical details for its effective utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research. This section outlines the key identifiers and physicochemical characteristics of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
| Property | Value |
| CAS Number | 1142192-57-1 |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol |
| Appearance | Off-white to yellow solid (inferred) |
| Melting Point | Not explicitly reported in literature |
| Boiling Point | Not explicitly reported in literature |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) (inferred) |
Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The synthesis of the title compound is achieved through the electrophilic iodination of its precursor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.
Synthetic Workflow
The overall synthetic strategy involves a two-step process, starting from a suitable pyridine derivative to first construct the 7-azaindole core, followed by the crucial iodination step.
Caption: General synthetic workflow for 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a documented synthetic procedure for an intermediate in a patent filing. The method of choice for this transformation is the use of N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine.
Reaction Scheme:
Materials:
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5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Cpd 7)
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N-Iodosuccinimide (NIS)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the final product.
Self-Validation: The success of the synthesis can be confirmed by LC-MS analysis, where the product will exhibit a mass corresponding to [M+H]⁺ at approximately 312.9 m/z. Further characterization by ¹H and ¹³C NMR would confirm the regioselectivity of the iodination.
Applications in Drug Discovery
The primary utility of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of kinase inhibitor development.
Kinase Inhibitor Scaffolds
The 7-azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N1-H and the pyridine N7 act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP and enabling strong binding to the hinge region of the kinase active site.
The C3-iodo functionality allows for the introduction of various substituents that can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency, selectivity, and pharmacokinetic properties.
Caption: Application of the title compound in the synthesis of diverse kinase inhibitors.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The trifluoromethyl group at the C5 position has been shown to form a crucial hydrogen bond with glycine residues in the FGFR1 active site, significantly enhancing binding affinity.[1] The ability to further modify the scaffold at the C3 position, enabled by the iodo intermediate, is critical for optimizing these interactions and achieving selectivity against other kinases.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, the following guidelines are based on data for structurally related compounds and general principles of handling halogenated, nitrogen-containing heterocycles.
Hazard Identification:
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Acute Toxicity: Likely harmful or toxic if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine stands out as a strategically important building block in the medicinal chemist's toolbox. Its synthesis is straightforward, and its chemical properties make it an ideal starting point for the rapid generation of diverse compound libraries for biological screening. The trifluoromethyl group provides inherent drug-like properties, while the iodo-substituent offers the synthetic flexibility required for lead optimization.
The continued exploration of this and similar scaffolds is expected to yield novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a central role. As our understanding of the structural biology of these targets deepens, the ability to precisely modify the 7-azaindole core, as facilitated by this versatile intermediate, will become increasingly valuable.
References
- This reference would ideally be a peer-reviewed publication detailing the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21591-21601. [Link]
